Ethyl 2-hydrazinonicotinate Ethyl 2-hydrazinonicotinate
Brand Name: Vulcanchem
CAS No.: 292155-95-4
VCID: VC2658425
InChI: InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)
SMILES: CCOC(=O)C1=C(N=CC=C1)NN
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

Ethyl 2-hydrazinonicotinate

CAS No.: 292155-95-4

Cat. No.: VC2658425

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-hydrazinonicotinate - 292155-95-4

Specification

CAS No. 292155-95-4
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name ethyl 2-hydrazinylpyridine-3-carboxylate
Standard InChI InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)
Standard InChI Key WUTSCQRRPAROJE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CC=C1)NN
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)NN

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-hydrazinonicotinate is a pyridine derivative containing a hydrazine group at the 2-position and an ethyl ester at the 3-position. The compound possesses the following fundamental chemical identifiers:

ParameterValue
IUPAC Nameethyl 2-hydrazinylpyridine-3-carboxylate
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol
CAS Number292155-95-4
PubChem CID53404568
InChIInChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)
InChIKeyWUTSCQRRPAROJE-UHFFFAOYSA-N

The compound features a pyridine ring with a hydrazino (-NH-NH₂) substituent at the 2-position and an ethoxycarbonyl group at the 3-position. This structural arrangement contributes to its unique chemical reactivity and potential applications in synthesis .

Physical and Chemical Properties

Physical Properties

While specific physical property data for Ethyl 2-hydrazinonicotinate is limited in the scientific literature, its properties can be estimated based on structural similarities to related compounds:

PropertyEstimated Value/Characteristic
Physical StateSolid at room temperature
ColorPale yellow to white crystalline solid
SolubilityModerately soluble in organic solvents such as ethanol, methanol, DMSO, and DMF
StabilityHygroscopic; sensitive to oxidation

The hydrazino group in the compound makes it susceptible to oxidation, suggesting storage requirements similar to other hydrazine derivatives that typically require storage in inert atmospheres and protection from light .

Chemical Reactivity

Ethyl 2-hydrazinonicotinate exhibits reactivity patterns characteristic of both hydrazine derivatives and nicotinic acid esters:

  • The hydrazino group (-NH-NH₂) serves as a nucleophilic center, enabling reactions with electrophiles such as aldehydes, ketones, and acyl compounds.

  • The compound can participate in condensation reactions to form hydrazones, important intermediates in organic synthesis.

  • The ethyl ester functionality allows for transesterification or hydrolysis reactions under appropriate conditions.

  • As a pyridine derivative, the nitrogen atom in the pyridine ring can act as a weak base and potential coordination site for metals .

Synthesis Methodologies

The synthesis of Ethyl 2-hydrazinonicotinate typically involves nucleophilic substitution reactions starting from appropriately functionalized pyridine precursors. Several synthetic routes are documented in the literature:

From 2-Halopyridine-3-carboxylates

One common approach involves the nucleophilic substitution of a 2-halopyridine-3-carboxylate with hydrazine:

StepReaction ConditionsNotes
1Reaction of ethyl 2-chloronicotinate with excess hydrazine hydrateCan be performed in polar solvents like ethanol or isopropanol
2Heating under reflux (60-80°C) for 4-8 hoursMonitoring by TLC ensures completion
3Workup and purificationTypically involves extraction and recrystallization steps

Via HYNIC Modification

Another approach draws from methodologies used in preparing HYNIC (hydrazinonicotinic acid) derivatives, which are structurally related compounds:

  • Starting with appropriate nicotinic acid derivatives

  • Formation of activated esters using reagents such as succinimidyl 6-hydrazinonicotinate

  • Subsequent esterification with ethanol under controlled conditions

Applications and Research Significance

Pharmaceutical Intermediates

Ethyl 2-hydrazinonicotinate serves as a valuable building block in pharmaceutical synthesis due to its bifunctional nature:

  • The compound can be utilized in the preparation of heterocyclic scaffolds prevalent in medicinal chemistry.

  • Its ability to form hydrazones and hydrazides makes it suitable for the synthesis of compounds with potential biological activities.

  • Related compounds like Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate have been investigated for their pharmacological properties.

Radiopharmaceutical Applications

The structural relationship between Ethyl 2-hydrazinonicotinate and HYNIC (hydrazinonicotinic acid) derivatives suggests potential applications in radiopharmaceutical development:

  • HYNIC derivatives have been used as bifunctional chelating agents for technetium-99m labeling in nuclear medicine.

  • The hydrazino functionality allows for conjugation with biomolecules while providing a site for metal coordination.

  • Research on related compounds has demonstrated their utility in developing single-step kit formulations for radiopharmaceutical preparation .

Chemical Research

The compound's unique reactivity profile makes it valuable in fundamental chemical research:

  • As a model compound for studying hydrazine chemistry in heterocyclic systems

  • For investigating directed metalation and functionalization of pyridine rings

  • In the development of new synthetic methodologies for complex nitrogen-containing heterocycles

Comparative Analysis with Related Compounds

Ethyl 2-hydrazinonicotinate belongs to a family of hydrazino-substituted pyridine derivatives. Understanding its properties in relation to structural analogs provides valuable context:

CompoundStructural DifferenceKey Distinctive Properties
Ethyl 2-hydrazinonicotinateReference compoundBase compound with hydrazino at 2-position
Ethyl 6-hydrazinonicotinateHydrazino group at 6-position instead of 2-positionDifferent reactivity profile due to altered electronic effects
Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinateAdditional phenylacetyl group on the hydrazino nitrogenModified reactivity; potential for different biological activities
HYNIC derivativesFree carboxylic acid instead of ethyl esterEnhanced water solubility; used in radiopharmaceutical applications
2-HydrazinoethanolSimpler structure with hydroxyl functionalityDifferent reactivity profile; used as a herbicide

Future Research Directions

Several promising avenues for future research involving Ethyl 2-hydrazinonicotinate include:

  • Exploration of its potential as a building block in the synthesis of biologically active compounds, particularly those targeting pyridine-binding enzymes and receptors.

  • Investigation of its coordination chemistry with various transition metals, potentially leading to novel catalytic systems.

  • Development of functionalized derivatives with enhanced properties for specific applications in medicinal chemistry and materials science.

  • Detailed structural and computational studies to better understand its reactivity patterns and electronic properties.

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